molecular formula C9H9NO4 B116942 2-Methoxy-4-(2-nitrovinyl)phenol CAS No. 6178-42-3

2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No. B116942
CAS RN: 6178-42-3
M. Wt: 195.17 g/mol
InChI Key: XVXCSPJSXIUNQJ-SNAWJCMRSA-N
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Description

2-Methoxy-4-(2-nitrovinyl)phenol, also known as (E)-2-methoxy-4-(2-nitrovinyl)phenol, is a chemical compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 . The compound appears as a yellow powder .


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³, a boiling point of 347.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.5±3.0 kJ/mol, and the flash point is 163.7±23.7 °C . The compound has an index of refraction of 1.616, a molar refractivity of 52.1±0.3 cm³, and a molar volume of 149.1±3.0 cm³ .

Scientific Research Applications

Synthesis and Characterization

  • Electrochemical Behavior : A study explored the synthesis and characterization of 4-(4-Nitrophenyl-Azo)-2-(2-Methoxy phenimino)-phenol and its coordination compounds. These compounds displayed unique electrochemical behaviors (Khandar & Masoumeh, 1999).

Material Science

  • Dielectric Properties : Research on phthalocyanines, involving the reaction of 4-nitrophthalonitrile and trans-2-methoxy-4-(2-nitrovinil)phenol, revealed compounds with giant dielectric constants. This finding is significant for material science, particularly in the development of materials with high dielectric properties (Yazıcı et al., 2012).

Biochemistry

  • Protein Reagents : In biochemistry, 2-Methoxy-4-(2-nitrovinyl)phenol derivatives have been utilized as protein reagents, aiding in the study of enzyme interactions with substrates. Such compounds are sensitive to environmental changes, providing insights into enzymatic processes (Horton, Kelly, & Koshland, 1965).

Non-Linear Optical Properties

  • Computational Studies : Computational studies have been conducted on the tautomeric forms of compounds related to 2-Methoxy-4-(2-nitrovinyl)phenol. These studies focused on their electronic structures and non-linear optical properties, which are critical in the field of photonics and optoelectronics (Koşar, 2011).

Atmospheric Chemistry

  • Atmospheric Reactivity : A study on guaiacol (2-methoxyphenol) and its reaction with hydroxyl radicals included the formation of nitroguaiacol isomers. This research contributes to understanding the atmospheric reactivity and potential environmental impacts of such compounds (Lauraguais et al., 2014).

Medical Research

  • Anticancer Activity : In medical research, derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol have been studied for their anticancer activity, specifically against T47D breast cancer cells. This highlights the potential of such compounds in therapeutic applications (Sukria et al., 2020).

Clinical Chemistry

  • Colorimetric Assays : The compound has been used in the development of colorimetric assays for N-Acetyl-β-D-glucosaminidase in pathological urine, demonstrating its utility in clinical diagnostics (Yuen et al., 1984).

Quantum Chemistry

  • Molecular Docking : Quantum chemical calculations have been performed on related compounds for understanding their molecular structures and interactions. This is significant for drug design and molecular engineering (Viji et al., 2020).

Glycosidase Assays

  • Chromogenic Substrates : 3-Methoxy-4-(2-nitrovinyl)phenyl glycosides have been studied as potential chromogenic substrates for glycosidase assays, useful in biochemical and diagnostic applications (Patel & Richardson, 1986).

Safety And Hazards

The compound is classified as a GHS07 hazard, with the signal word “Warning”. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . The compound should be stored in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCSPJSXIUNQJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031525
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(2-nitrovinyl)phenol

CAS RN

22568-51-0, 6178-42-3
Record name NSC210766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hydroxy-3-methoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
A Patel, AC Richardson - Carbohydrate research, 1986 - Elsevier
Selective glycosidation of 2,4-dihydroxybenzaldehyde with either 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide, 2-acetamido-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride, or 2,3,4,…
Number of citations: 8 www.sciencedirect.com
JM Aćimović, VB Jovanović… - Journal of clinical …, 2005 - Wiley Online Library
The influence of urinary pigments and urine pH on the spectrophotometric determination of N‐acetyl‐β‐D‐glucosaminidase (NAG; EC 3.2.1.30) activity with 2‐methoxy‐4‐(2′‐nitrovinyl…
Number of citations: 1 onlinelibrary.wiley.com
K Jung, F Priem, S Klotzek, S Becker, W Henke - Enzyme, 1991 - karger.com
N-Acetyl-β-D-glucosaminidase (NAG) activities in the urine of men and rats were measured with methods recommended as procedures without pretreatment of the urine sample. Four …
Number of citations: 8 karger.com
SC Dillon, GM Taylor, V Shah - Pediatric Nephrology, 1998 - Springer
Urinary excretion of N-acetyl-β-d-glucosaminidase (NAG) and retinol-binding protein (RBP), sensitive markers of renal tubular damage and dysfunction respectively, were evaluated in …
Number of citations: 43 link.springer.com
CT Yuen, PRN Kind, RG Price… - Annals of clinical …, 1984 - journals.sagepub.com
This paper describes a comparison of the recently developed substrate 2-methoxy-4-(2′-nitrovinyl)-phenyl-2-acetamido-2-deoxy-β-d-glucopyranoside (MNP-GlcNAc) and the …
Number of citations: 65 journals.sagepub.com
S Sharma, RT Naganaboina, RK Peddinti - RSC advances, 2015 - pubs.rsc.org
A simple and rapid oxidative acetalization and Diels–Alder protocol of nitrovinyl substituted guaiacols has been developed to synthesize nitrovinyl-bearing bicyclo[2.2.2]octenone …
Number of citations: 4 pubs.rsc.org
M Mazaheri, A Samaie… - Italian Journal of …, 2011 - ijponline.biomedcentral.com
To evaluate renal side-effects of anti-epileptic medication by valproate (VPA) and carbamazepine (CBZ), we performed a prospective study to assess renal tubular function by …
Number of citations: 17 ijponline.biomedcentral.com
L Mandic, D Filipovic - IUBMB Life, 1998 - Wiley Online Library
The activity of the isoenzymes of N‐acetyl‐β‐D‐glucosaminidase (NAG, EC 3.2.1.30) is determined in the serum of insulin‐dependent (IDDM) and non‐insulin‐dependent diabetics (…
Number of citations: 14 iubmb.onlinelibrary.wiley.com
MR Halvorson, JK Noffsinger, CM Peterson - Alcohol, 1993 - Elsevier
We measured whole blood-associated acetaldehyde (WBAA) levels in 225 teetotalers (123 females, 102 males) between the ages of 18 and 86 years. Values were normally distributed, …
Number of citations: 23 www.sciencedirect.com
L Mandic, M Radmila, A Jelena… - … and industrial health, 2002 - journals.sagepub.com
The iso-enzyme profiles of urinary N-acetyl-bD-glucosoaminidase (NAG) were studied in the workers from a chloro-alkaline electrolysis plant that had been continuously exposed to …
Number of citations: 14 journals.sagepub.com

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